Deoxygedunin is a naturally occurring compound belonging to the limonoid family, which has garnered attention due to its neurotrophic properties and potential therapeutic applications. It is primarily derived from the seeds of Azadirachta indica, commonly known as neem. This compound is structurally related to gedunin, another limonoid known for its biological activities, including anticancer properties. Deoxygedunin's classification as a neurotrophic agent highlights its role in promoting neuronal survival and regeneration.
Deoxygedunin is extracted from the neem tree, which is native to the Indian subcontinent and widely recognized for its medicinal properties. The compound falls under the category of limonoids, a class of terpenoids that are characterized by their complex polycyclic structures and significant biological activities. Limonoids are known for their roles in plant defense mechanisms and have been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of deoxygedunin can be approached through both natural extraction from plant sources and synthetic methodologies. Recent advancements have focused on chemoenzymatic synthesis techniques that utilize biocatalysts to enhance efficiency and selectivity in producing complex limonoids.
Deoxygedunin possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 344.4 g/mol.
The detailed structural analysis can be depicted as follows:
Deoxygedunin exhibits various chemical reactivity patterns typical of limonoids, including:
Deoxygedunin primarily exerts its biological effects through its interaction with the TrkB receptor, which is involved in neuronal survival and differentiation. The mechanism can be summarized as follows:
The physical properties of deoxygedunin include:
Chemical properties include:
Deoxygedunin has several promising applications in scientific research and medicine:
Deoxygedunin (C₂₈H₃₄O₆; molecular weight 466.574 g/mol) is a tetranortriterpenoid limonoid characterized by a highly oxygenated, polycyclic framework. Its core structure consists of a cis-fused decalin system bridged by a furan ring and a δ-lactone, forming a pentacyclic scaffold. Crucially, it possesses seven stereogenic centers with an absolute configuration defined as (1R,4bR,5R,6aR,10aR,10bR,12aR) [6] [10]. Key stereochemical features include:
The furan ring at C-1 and acetate moiety at C-5 are critical for biological activity, as they facilitate interactions with the TrkB receptor [1] [6]. X-ray crystallographic analysis remains challenging due to the compound’s conformational flexibility and poor crystallinity, though computational models predict a bent topology that accommodates membrane penetration [6].
Table 1: Stereochemical Assignments in Deoxygedunin
Chiral Center | Configuration | Functional Role |
---|---|---|
C-1 | R | Furan ring attachment site |
C-4b | R | Ring fusion point (A/B rings) |
C-5 | R | Acetate group position |
C-6a | R | Lactone ring junction |
C-10a | R | Methyl group orientation |
C-10b | R | Ring fusion point (C/D rings) |
C-12a | R | Methyl group orientation |
Deoxygedunin belongs to the gedunin-class limonoids isolated from Azadirachta indica (neem). Structurally, it differs from gedunin by the absence of the 14,15-epoxide and saturation at C14-C15 (hence "deoxy") [1] [2]. This modification confers distinct biochemical properties:
Among analogs, dihydrodeoxygedunin (hydrogenated furan) shows diminished neurotrophic activity, underscoring the furan’s role in TrkB binding. Similarly, epoxygedunin (14,15-epoxide) exhibits cytotoxicity absent in deoxygedunin [2].
Table 2: Structural and Functional Comparison of Key Limonoids
Compound | R14,15 | Furan Status | Neurotrophic Potency | Hsp90 Inhibition |
---|---|---|---|---|
Deoxygedunin | -H, -H (saturated) | Intact | +++ (Kd 1.4 μM) | Negligible |
Gedunin | Epoxide | Intact | + (Kd >10 μM) | +++ |
Dihydrodeoxygedunin | -H, -H (saturated) | Reduced | + | Not reported |
7-Deacetylgedunin | Epoxide | Intact | ++ | +++ |
Deoxygedunin displays poor aqueous solubility (<0.1 mg/mL), attributed to its hydrophobic triterpenoid skeleton. It is soluble in dimethyl sulfoxide (DMSO; 10 mM stock solutions are typical) and moderately soluble in ethanol, methanol, and acetonitrile [5] [6]. Key stability considerations include:
The compound’s logP value of 3.8 indicates moderate lipophilicity, aligning with its blood-brain barrier permeability (confirmed in rodent studies) [1] [9]. Reactivity is limited to electrophilic sites at the furan C-2 position and nucleophilic targets at the lactone carbonyl.
Table 3: Physicochemical Profile of Deoxygedunin
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₈H₃₄O₆ | High-resolution mass spectrometry (HRMS) |
Molecular Weight | 466.574 g/mol | Calculated from formula |
Solubility in Water | <0.1 mg/mL | Kinetic solubility assay (pH 7.4) |
Solubility in DMSO | ≥10 mM | Standard stock solution concentration |
logP | 3.8 | Computational estimation (XLogP3) |
Stability in Solution | 6 months at –80°C | Recommended storage for bioassays |
Solid-State Stability | >12 months at –20°C (dry) | Protected from light and humidity |
Nuclear Magnetic Resonance (NMR) provides definitive evidence of deoxygedunin’s structure. Key ¹H-NMR signals (CDCl₃, 500 MHz):
¹³C-NMR reveals 28 distinct carbons, including:
High-Resolution Mass Spectrometry (HRMS) shows a [M+H]⁺ ion at m/z 467.2438 (calculated for C₂₈H₃₅O₆: 467.2432), confirming molecular composition. Fragmentation pathways include loss of acetic acid (–60 Da) and furan (–68 Da) [10].
X-ray crystallography remains unreported due to crystallization challenges. However, molecular docking predicts binding to TrkB’s leucine-rich repeat (LRR) domain via furan O-coordination, H-bonding with the C-5 acetate, and hydrophobic contacts with the decalin core [1] [7].
Table 4: Key Spectroscopic Signatures for Deoxygedunin Identification
Technique | Characteristic Signal | Structural Assignment |
---|---|---|
¹H-NMR | δ 7.42 (s, 1H) | Furan H-2 |
δ 6.48 (s, 1H) | Furan H-4 | |
δ 5.67 (d, J=10 Hz, 1H) & 6.10 (d, J=10 Hz, 1H) | Lactone vinyl protons (H-15, H-16) | |
δ 2.05 (s, 3H) | Acetate methyl | |
¹³C-NMR | δ 170.2 | Lactone carbonyl (C-17) |
δ 169.8 | Acetate carbonyl | |
δ 143.2 | Furan C-2 | |
HRMS | m/z 467.2438 [M+H]⁺ | Molecular ion (error <2 ppm) |
IR | 1745 cm⁻¹, 1710 cm⁻¹ | Lactone C=O and acetate C=O stretches |
Note: All compounds referenced in tables are listed below:
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